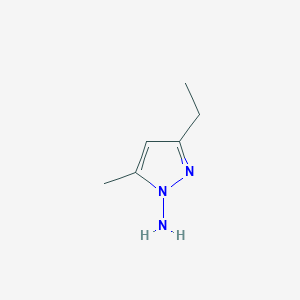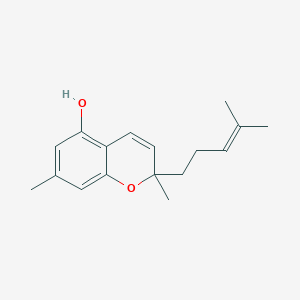
1-(2,3-Dideoxy-2-fluoro-threo-pentofuranosyl)-5-fluorocytosine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,3-Dideoxy-2-fluoro-threo-pentofuranosyl)-5-fluorocytosine, also known as EFdA, is a nucleoside analog that has gained attention due to its potential therapeutic applications against HIV and other viral infections.
Mécanisme D'action
1-(2,3-Dideoxy-2-fluoro-threo-pentofuranosyl)-5-fluorocytosine inhibits viral replication by acting as a chain terminator during reverse transcription. The modified structure of 1-(2,3-Dideoxy-2-fluoro-threo-pentofuranosyl)-5-fluorocytosine makes it more resistant to degradation by cellular enzymes, allowing it to remain active for longer periods of time. This results in a more potent and long-lasting antiviral effect compared to other nucleoside analogs.
Biochemical and Physiological Effects:
1-(2,3-Dideoxy-2-fluoro-threo-pentofuranosyl)-5-fluorocytosine has been shown to have minimal toxicity in vitro and in animal studies. It is rapidly absorbed and distributed throughout the body, with a long half-life that allows for once-daily dosing. 1-(2,3-Dideoxy-2-fluoro-threo-pentofuranosyl)-5-fluorocytosine has also been shown to have a low potential for drug interactions, making it a promising candidate for combination therapy with other antiretroviral drugs.
Avantages Et Limitations Des Expériences En Laboratoire
1-(2,3-Dideoxy-2-fluoro-threo-pentofuranosyl)-5-fluorocytosine has several advantages for use in lab experiments. It is highly potent and effective against a wide range of viral strains, making it a valuable tool for studying viral replication and drug resistance. 1-(2,3-Dideoxy-2-fluoro-threo-pentofuranosyl)-5-fluorocytosine is also stable and easy to work with, making it a reliable reagent for in vitro experiments. However, 1-(2,3-Dideoxy-2-fluoro-threo-pentofuranosyl)-5-fluorocytosine is relatively expensive and may not be accessible to all researchers.
Orientations Futures
There are several potential future directions for 1-(2,3-Dideoxy-2-fluoro-threo-pentofuranosyl)-5-fluorocytosine research. One area of focus is the development of combination therapies that include 1-(2,3-Dideoxy-2-fluoro-threo-pentofuranosyl)-5-fluorocytosine, as well as the identification of new targets for antiviral therapy. Another potential direction is the investigation of 1-(2,3-Dideoxy-2-fluoro-threo-pentofuranosyl)-5-fluorocytosine's potential for use in pre-exposure prophylaxis (PrEP) against HIV. Additionally, 1-(2,3-Dideoxy-2-fluoro-threo-pentofuranosyl)-5-fluorocytosine may have applications in the treatment of other viral infections, such as hepatitis B and C. Further research is needed to fully explore the potential of 1-(2,3-Dideoxy-2-fluoro-threo-pentofuranosyl)-5-fluorocytosine in these areas.
Conclusion:
In conclusion, 1-(2,3-Dideoxy-2-fluoro-threo-pentofuranosyl)-5-fluorocytosine is a promising nucleoside analog with potent antiviral activity against HIV and other viral infections. Its modified structure and mechanism of action make it a valuable tool for studying viral replication and drug resistance. While there are limitations to its use in lab experiments, 1-(2,3-Dideoxy-2-fluoro-threo-pentofuranosyl)-5-fluorocytosine has several advantages that make it a promising candidate for further research and development.
Méthodes De Synthèse
1-(2,3-Dideoxy-2-fluoro-threo-pentofuranosyl)-5-fluorocytosine is synthesized by modifying the structure of the natural nucleoside cytidine. The synthesis involves the replacement of the 3'-hydroxyl group with a 2,3-dideoxy-2-fluoro group and the substitution of the 5-carbon with a fluorine atom. The resulting compound is a potent inhibitor of viral reverse transcriptase, the enzyme responsible for viral replication.
Applications De Recherche Scientifique
1-(2,3-Dideoxy-2-fluoro-threo-pentofuranosyl)-5-fluorocytosine has been extensively studied for its antiviral activity against HIV and other viral infections. In vitro studies have shown that 1-(2,3-Dideoxy-2-fluoro-threo-pentofuranosyl)-5-fluorocytosine is highly effective against a wide range of HIV strains, including those that are resistant to other antiretroviral drugs. 1-(2,3-Dideoxy-2-fluoro-threo-pentofuranosyl)-5-fluorocytosine has also shown promising results in animal studies, with a single dose providing long-lasting protection against HIV infection.
Propriétés
Numéro CAS |
128496-09-3 |
|---|---|
Nom du produit |
1-(2,3-Dideoxy-2-fluoro-threo-pentofuranosyl)-5-fluorocytosine |
Formule moléculaire |
C9H11F2N3O3 |
Poids moléculaire |
247.2 g/mol |
Nom IUPAC |
4-amino-5-fluoro-1-[(2R,3S,5S)-3-fluoro-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one |
InChI |
InChI=1S/C9H11F2N3O3/c10-5-1-4(3-15)17-8(5)14-2-6(11)7(12)13-9(14)16/h2,4-5,8,15H,1,3H2,(H2,12,13,16)/t4-,5-,8+/m0/s1 |
Clé InChI |
PQIIAWFMYCQACX-ZVQZEWSASA-N |
SMILES isomérique |
C1[C@H](O[C@H]([C@H]1F)N2C=C(C(=NC2=O)N)F)CO |
SMILES |
C1C(OC(C1F)N2C=C(C(=NC2=O)N)F)CO |
SMILES canonique |
C1C(OC(C1F)N2C=C(C(=NC2=O)N)F)CO |
Synonymes |
1-(2,3-dideoxy-2-fluoro-threo-pentofuranosyl)-5-fluorocytosine 1-(2,3-dideoxy-2-fluoropentofuranosyl)-5-fluorocytosine 2,3-DDFP-5-FC 5,2'-F2-dd-ara-C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




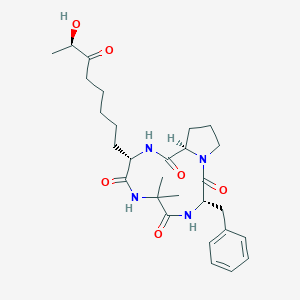



![5-Amino-5,6-dihydro-4H-imidazo[4,5,1-ij]quinolin-2(1H)-one](/img/structure/B163136.png)


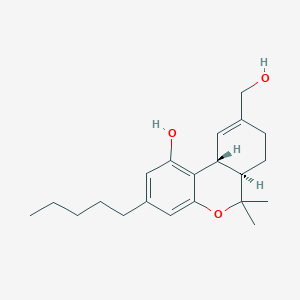
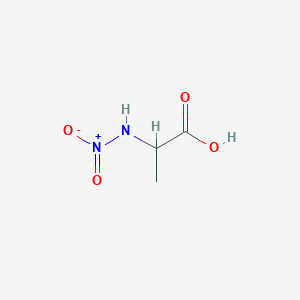
![2-Hydrazono-6-(trifluoromethoxy)-2,3-dihydrobenzo[d]thiazole](/img/structure/B163156.png)
